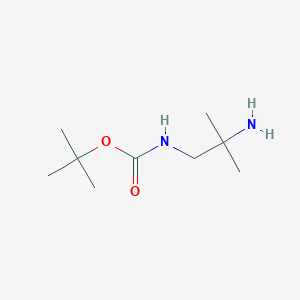

tert-Butyl (2-amino-2-methylpropyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBEHBEAPOBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591565 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95034-05-2 | |

| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method 1: Reduction of Isocyanides

This method involves the reduction of an isocyanide precursor derived from N-tert-butyloxycarbonyl-1,2-ethylenediamine and paraformaldehyde.

Step 1: N-tert-butyloxycarbonyl-1,2-ethylenediamine is reacted with paraformaldehyde in an organic solvent (commonly toluene or benzene) under acidic conditions at reflux temperature to produce 2-(N-isobutoxyformamido)ethylisocyanide.

Step 2: The isocyanide is then reduced using sodium borohydride in an aprotic solvent (such as tetrahydrofuran or dimethylformamide) at room temperature to yield tert-butyl (2-amino-2-methylpropyl)carbamate.

Yield and Efficiency:

This method has been reported to achieve yields of approximately 84% to 85%, demonstrating high efficiency with minimal waste generation.

Method 2: Direct Amination

In this approach, tert-butyl carbamate is directly aminated using methylamine.

Step 1: tert-Butyl carbamate is treated with methylamine under controlled temperature conditions.

Step 2: The reaction typically requires a catalyst to enhance the amination process and may involve solvents such as dichloromethane or ethanol.

Yield and Efficiency:

While this method is straightforward, it often results in lower yields compared to the reduction method, primarily due to side reactions leading to by-products.

Method 3: Condensation Reactions

Another viable synthesis route involves the condensation of tert-butyl carbamate with various amines.

Step 1: tert-Butyl carbamate reacts with a selected amine (e.g., 2-amino-2-methylpropanol) in the presence of coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole).

Step 2: The reaction mixture is stirred at room temperature until completion, monitored via thin-layer chromatography.

Yield and Efficiency:

This method can yield products in good purity but may require extensive purification steps post-reaction.

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Steps Involved | Yield (%) | Solvents Used | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of Isocyanides | Reduction of isocyanide precursor | 84 - 85 | Toluene, Benzene | High yield, low waste | Requires specific reagents |

| Direct Amination | Direct reaction with methylamine | Variable | Dichloromethane, Ethanol | Simplicity | Lower yields, side reactions |

| Condensation Reactions | Coupling with amines using EDCI and HOBt | Good | Varies | Versatile | Extensive purification needed |

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-methylpropanol and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Hydrolysis: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products

Substitution Reactions: The major products depend on the substituent introduced during the reaction.

Hydrolysis: The primary products are 2-amino-2-methylpropanol and carbon dioxide.

Applications De Recherche Scientifique

tert-Butyl (2-amino-2-methylpropyl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-Butyl (2-amino-2-methylpropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound is compared to structurally similar Boc-protected amines, which differ in chain length, substituents, and functional groups. Key analogues include:

tert-Butyl N-{2-[(2-aminoethyl)amino]ethyl}carbamate (Compound 12)

- Molecular Formula : C₉H₂₁N₃O₂

- Molecular Weight : 203.28 g/mol

- Physical Properties : Yellow oil, 55% yield.

- Spectral Data :

tert-Butyl-N-{3-[(3-aminopropyl)amino]propyl}carbamate (Compound 13)

- Molecular Formula : C₁₂H₂₅N₃O₂

- Molecular Weight : 231.34 g/mol

- Physical Properties : Yellow oil, 40% yield.

- Spectral Data :

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)

- Molecular Formula: C₁₂H₂₃NO₆

- Molecular Weight : 277.32 g/mol

- Applications : Used in drug delivery systems due to its hydrophilic polyethylene glycol (PEG) chain.

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

Spectroscopic and Analytical Data Comparison

Activité Biologique

tert-Butyl (2-amino-2-methylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its tert-butyl group and amino functional group, is being explored for various therapeutic applications, including enzyme inhibition and drug delivery systems.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : Approximately 174.25 g/mol

- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety with an amino group, enhancing its lipophilicity and stability in biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in metabolic pathways involving amino acids. Its structure allows for interaction with enzymes that play crucial roles in metabolic processes, suggesting its potential as a therapeutic agent in metabolic disorders .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, indicating that this compound might share these properties. Studies suggest that carbamates can inhibit the growth of various pathogens, making this compound a candidate for further investigation in antimicrobial therapy .

Anti-inflammatory Effects

The presence of functional groups such as amino and hydroxyl may contribute to anti-inflammatory effects. Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Enzyme Interaction

In vitro studies have shown that this compound interacts with specific enzymes involved in amino acid metabolism. The compound was tested against various enzyme assays, revealing significant inhibition rates compared to control groups. This suggests its potential use in designing inhibitors for metabolic diseases.

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its mechanism of action and potential clinical applications .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.